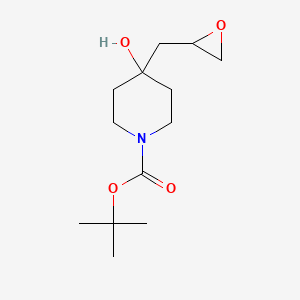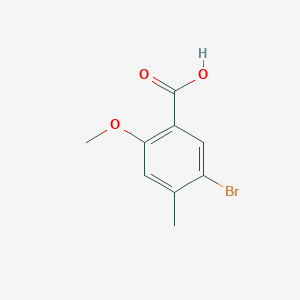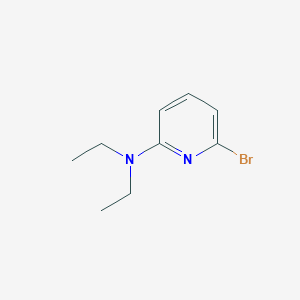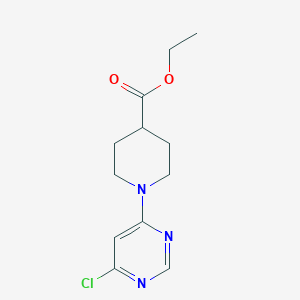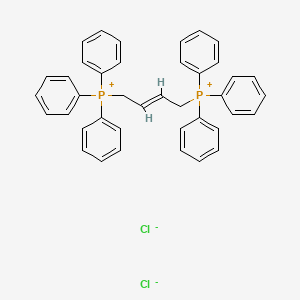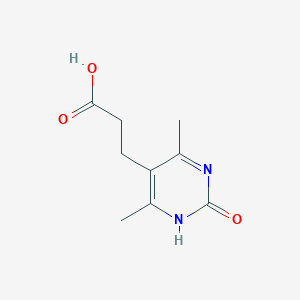![molecular formula C17H27N3O6 B1289839 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid CAS No. 2044710-77-0](/img/structure/B1289839.png)
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the imidazole ring. This compound is often used in peptide synthesis and other biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid typically involves the protection of the amino and imidazole groups of histidine. The process may include:
Protection of the Amino Group: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation of the Imidazole Ring: The nitrogen atom of the imidazole ring is methylated using a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Protection of the Imidazole Group: The imidazole group is further protected with another Boc group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid undergoes deprotection reactions to remove the Boc groups. This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Peptide Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides. Common reagents for this purpose include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Peptide Coupling: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), HOBt (1-hydroxybenzotriazole).
Major Products Formed:
Deprotected Histidine Derivatives: Removal of Boc groups yields N-methyl-D-histidine.
Peptide Products: Formation of peptides with N-methyl-D-histidine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is used as a building block in the synthesis of peptides and proteins. The protecting groups facilitate selective reactions and prevent side reactions.
Biology:
Enzyme Studies: The compound is used in studies involving histidine-containing enzymes to understand their structure and function.
Medicine:
Drug Development: Derivatives of histidine, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors or modulators.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.
Wirkmechanismus
The mechanism of action of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid depends on its specific application. In peptide synthesis, the Boc groups protect the amino and imidazole groups, allowing selective reactions. Upon deprotection, the compound can interact with enzymes or other biomolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Boc-His(Boc)-OH: Similar structure but without the N-methyl group.
Fmoc-N-Me-D-His(Boc)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Boc-N-Me-L-His(Boc)-OH: The L-isomer of the compound.
Uniqueness:
N-Methylation: The presence of the N-methyl group in 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid can influence its reactivity and interactions compared to non-methylated derivatives.
D-Isomer: The D-isomer may exhibit different biological activity and stability compared to the L-isomer.
Eigenschaften
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHNZXOCLBECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
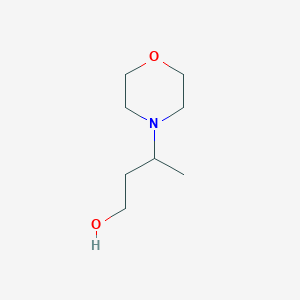
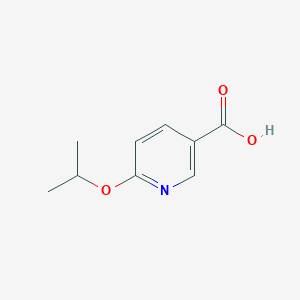
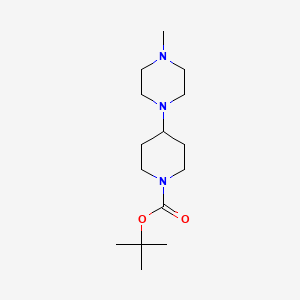
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
